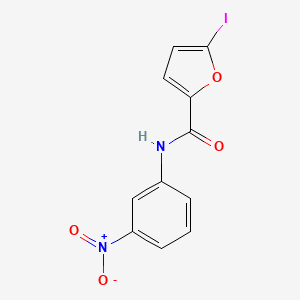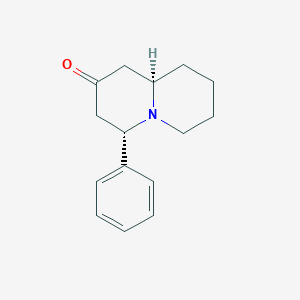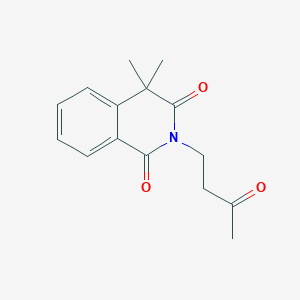
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3-oxobutyl group and two methyl groups attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of isoquinoline derivatives followed by oxidation and cyclization steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.
Scientific Research Applications
4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-Dimethyl-2-(3-oxobutyl)isoquinoline-1,3(2H,4H)-dione might include other isoquinoline derivatives with different substituents. Examples could be:
- 4,4-Dimethyl-2-(3-hydroxybutyl)isoquinoline-1,3(2H,4H)-dione
- 4,4-Dimethyl-2-(3-aminobutyl)isoquinoline-1,3(2H,4H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features could make it particularly useful for certain applications in research and industry.
Properties
CAS No. |
65543-36-4 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4,4-dimethyl-2-(3-oxobutyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c1-10(17)8-9-16-13(18)11-6-4-5-7-12(11)15(2,3)14(16)19/h4-7H,8-9H2,1-3H3 |
InChI Key |
BEJDDGXKUYOEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C(=O)C2=CC=CC=C2C(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)

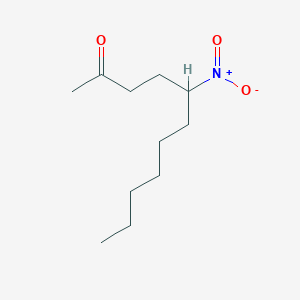
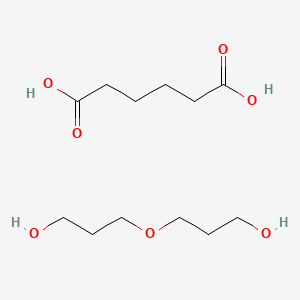
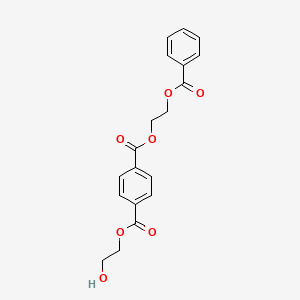
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)
![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

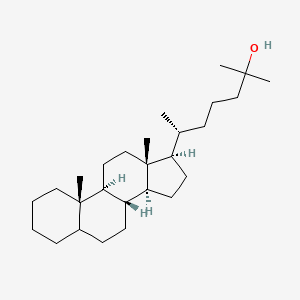
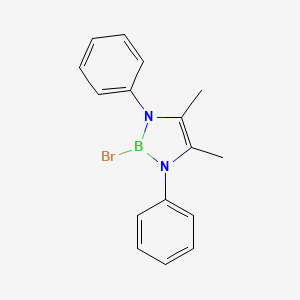
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
